molecular formula C9H12BrN3O5 B150675 5-Bromocytidine CAS No. 3066-86-2

5-Bromocytidine

Cat. No. B150675
CAS RN: 3066-86-2
M. Wt: 322.11 g/mol
InChI Key: HRDXGYQCVPZEJE-UAKXSSHOSA-N
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Description

5-Bromocytidine is a brominated derivative of the nucleoside cytidine, which is a component of RNA. It is known for its ability to incorporate into DNA and RNA, thereby affecting various biological processes such as DNA replication and the differentiation of cells. The presence of the bromine atom at the 5' position of the cytosine base is responsible for its unique properties and reactivity .

Synthesis Analysis

The synthesis of 5-bromocytidine and its analogues has been explored in several studies. For instance, the synthesis of E-5(2-bromovinyl)-2'-deoxyuridine from deoxyuridine via an intermediate organopalladium derivative has been described, which is related to the synthesis of brominated nucleosides . Additionally, the synthesis of 1-deazacytidine, a C-nucleoside analogue of cytidine, has been achieved, which completes the family of C-nucleosidic analogues of natural nucleosides . These synthetic approaches are crucial for producing 5-bromocytidine and its derivatives for biological and medicinal applications.

Molecular Structure Analysis

The molecular structure of 5-bromocytidine has been determined through crystallographic studies. The crystal structure of 5-bromocytosine, a component of 5-bromocytidine, shows significant deviations in bond lengths and angles compared to cytosine, which are attributed to the steric and electronic effects of bromination . These structural changes can influence the molecule's interaction with other biological molecules and its overall stability.

Chemical Reactions Analysis

5-Bromocytidine participates in various chemical reactions, particularly those involving its incorporation into nucleic acids. It has been shown to form a 1:1 complex with polyinosinic acid, and its interaction with amino acids has been characterized through crystallography . The phosphorylation of 5-bromodeoxycytidine to its monophosphate form in cells infected with herpes simplex virus indicates a difference in substrate specificity between virus-induced and host-cell enzymes, which may have implications for antiviral therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromocytidine are influenced by the presence of the bromine atom. Studies have investigated the stability of helix structures formed by 5-bromocytidine and its effects on the melting temperature (Tm) of nucleic acid complexes . The bromine atom's high polarizability is suggested to contribute to the stabilizing effect on the nucleic acid helix, which is not due to solvent effects or in-plane interactions within the helix .

Scientific Research Applications

Neural Stem Cell Research

5-Bromodeoxyuridine (BrdU), a related compound to 5-Bromocytidine, has significant implications in neural stem cell (NSC) research. It is commonly used to monitor DNA replication and detect NSCs in the mammalian brain. However, NSCs exposed to BrdU undergo changes in global DNA methylation and differentiate into astrocytes, highlighting a need for caution in its use in stem cell research (Schneider & d’Adda di Fagagna, 2012).

Viral Infection Research

Research shows that 5-Bromodeoxycytidine is phosphorylated in cells infected with herpes simplex virus, but not in uninfected cells. This suggests a potential difference in nucleoside kinases induced by the virus, which could lead to selective chemotherapy of herpes simplex infections (Cooper, 1973).

Biochemical Studies

The kinetics and mechanisms of reactions involving 5-Bromocytidine and its derivatives with aqueous alkalies have been studied, providing insight into the chemical behavior of these nucleosides (Käppi & Lönnberg, 1986).

Oligonucleotide Research

5-Bromocytidine, along with other 5-halopyrimidines, has been studied for its base-pairing properties in oligonucleotides, including triple helix formations. This has implications for understanding DNA and RNA structures and their synthetic analogs (Ferrer et al., 1997).

DNA Synthesis Studies

The impact of 5-Bromodeoxycytidine on DNA synthesis has been explored, particularly in relation to cytidine deaminase activity. This has implications for understanding DNA replication and modification processes in both normal and cancerous cells (Cooper & Greer, 1973).

Structural Analysis

Studies on the structure of compounds like sodium 5-bromocytidine 5'-phosphate hydrate contribute to our understanding of nucleic acid components and their interactions, which is crucial for the development of targeted therapies and diagnostic tools (Mande, Seshadri & Viswamitra, 1994).

Genetic and Cellular Research

5-Bromocytidine and its analogs are also studied for their effects on cellular differentiation and DNA replication, which are important for understanding genetic regulation and cellular development processes. This includes research on melanoma cells, erythroleukemia cells, and adenovirus transformation in hamster cells (Ashman & Davidson, 1980); (Casto, 1973).

Safety And Hazards

5-Bromocytidine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDXGYQCVPZEJE-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430887
Record name 5-bromocytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromocytidine

CAS RN

3066-86-2
Record name 5-Bromocytidine
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Record name 5-Bromocytidine
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Record name 5-bromocytidine
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Record name 5-Bromocytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
B Nawrot, P Hoffmüller, M Sprinzl - Chem. Papers, 1996 - chempap.org
… 5-Bromocytidine (br5C) was prepared by direct bromination of cytidine [18]. [6-15N] Adenosine was a kind gift of Profes sor Ishido of Tokyo University (Japan). Nucleosides were dried …
Number of citations: 7 chempap.org
SS Mande, TP Seshadri… - … Section C: Crystal …, 1994 - scripts.iucr.org
… The conformation of 5-bromocytidine 5'-mono- phosphate in the title compound, Na+.… We report here the crystal structure of the sodium salt of 5-bromocytidine monophosphate (I); this is …
Number of citations: 7 scripts.iucr.org
C Tondre, GG Hammes - Biochemistry, 1974 - ACS Publications
… The variationof the per cent of inhibition of the reaction catalyzed by aspartate transcarbamylase with the concentrations of the 5-bromocytidine nucleotides at 4 is shown in Figure 2. …
Number of citations: 43 pubs.acs.org
GE Means, H Fraenkel-Conrat - … et Biophysica Acta (BBA)-Nucleic Acids …, 1971 - Elsevier
… This misreading is not due to the 5-bromocytidine residues, however, since authentic polymers containing 5-bromoeytidylic acid, made with polynucleotide phosphorylase, do not cause …
Number of citations: 17 www.sciencedirect.com
J Eckfeldt, GG Hammes, SC Mohr, CW Wu - Biochemistry, 1970 - ACS Publications
… We report here a temperature-jump study of the interaction of the modifier analog 5-bromocytidine triphosphate (BrCTP) with native ATCase and its regulatory subunit. The results show …
Number of citations: 51 pubs.acs.org
AK Das, SK Mazumdar, V Bertolasi… - … of crystallographic and …, 1993 - Springer
The title compound crystallizes in the orthorhombic space groupP2 1 2 1 2 1 witha=5.084(1),b=14.322(3),c=16.065(2)Å,Z=4. The structure was solved by the heavy atom method and …
Number of citations: 7 link.springer.com
FB Howard, J Frazier, HT Miles - Journal of Biological Chemistry, 1969 - ASBMB
… length band in the ultraviolet spectrum to a 5-bromocytidine … only material having the mobility of authentic 5bromocytidine … a migration rate (Rne) of 0.60 (relative to 5-bromocytidine). …
Number of citations: 59 www.jbc.org
MA Palafox, SM Chalanchi, J Isasi… - Journal of …, 2020 - Taylor & Francis
… Also the effect of the Br atom on 5-bromocytidine nucleotide (Br 5 C) was higher when it was placed in the central plane n (Scheme 1) between uridine nucleotides (as 5′-U Br 5 C U-3…
Number of citations: 9 www.tandfonline.com
H Taguchi, SY Wang - The Journal of Organic Chemistry, 1979 - ACS Publications
… Bromination of 5-bromocytidine (8b) in 0.1 mM aqueous solution.The UV spectra of BrCyd before(—) and after 5 min (···), 30 min (---), 2 h (—), and 8 h (X) of mixing with NBS in water. …
Number of citations: 10 pubs.acs.org
A MATSUDA, H INOUE, T UEDA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… “ 5—Bromocytidine (1), the starting material of the present … tri— O—acetyl—N4-acetyl-5—bromocytidine (2). Heating of 2 in … 2’,3’,5’-tri—Oacetyl—5-bromocytidine (3). On the other hand, …
Number of citations: 23 www.jstage.jst.go.jp

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